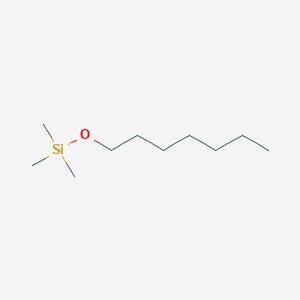

Silane, (heptyloxy)trimethyl-

Description

This structure confers unique properties, such as hydrophobicity, thermal stability, and reactivity with inorganic substrates like silica or cement matrices.

Organosilanes like (heptyloxy)trimethyl- are widely used as coupling agents in composite materials, surface treatments, and adhesives. Their alkoxy groups hydrolyze to form silanol (-Si-OH), enabling covalent bonding with hydroxyl-rich surfaces (e.g., glass, concrete) . The heptyloxy chain likely enhances hydrophobicity and compatibility with organic polymers, making it valuable in coatings and rubber-cement composites .

Properties

CAS No. |

18132-93-9 |

|---|---|

Molecular Formula |

C10H24OSi |

Molecular Weight |

188.38 g/mol |

IUPAC Name |

heptoxy(trimethyl)silane |

InChI |

InChI=1S/C10H24OSi/c1-5-6-7-8-9-10-11-12(2,3)4/h5-10H2,1-4H3 |

InChI Key |

BRCKXDXFQKVLKF-UHFFFAOYSA-N |

SMILES |

CCCCCCCO[Si](C)(C)C |

Canonical SMILES |

CCCCCCCO[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Trimethyl(2-Phenylethoxy)Silane (CAS 14629-58-4)

- Molecular Formula : C₁₁H₁₈OSi

- Molecular Weight : 194.35 g/mol

- Key Differences :

- The phenethyloxy group (-O-CH₂CH₂-C₆H₅) introduces aromaticity, enhancing UV stability and π-π interactions with aromatic polymers.

- Shorter alkoxy chain (C₂ vs. C₇) reduces hydrophobicity compared to (heptyloxy)trimethyl-.

- Applications: Primarily used in specialty adhesives and surface modifications where aromatic interactions are critical .

Trimethoxymethylsilane (CAS 1185-55-3)

- Molecular Formula : C₄H₁₂O₃Si

- Molecular Weight : 136.22 g/mol

- Key Differences: Three methoxy (-OCH₃) groups increase hydrolysis reactivity due to higher electronegativity and smaller steric hindrance. Faster condensation with inorganic substrates (e.g., silica in concrete) but reduced long-term hydrophobicity due to shorter chain length. Applications: Cement waterproofing, ceramic binders, and sol-gel processes .

Benzyl(Triethoxy)Silane (CAS 2549-99-7)

- Molecular Formula : C₁₃H₂₂O₃Si

- Molecular Weight : 254.40 g/mol

- Key Differences :

Hydrophobicity and Surface Protection

- (Heptyloxy)trimethyl- : Long heptyl chain provides superior water repellency, ideal for concrete impregnation to prevent chloride ingress and freeze-thaw damage .

- Hexamethyldisiloxane (CAS 107-46-0): A non-reactive siloxane with short methyl groups; used as a temporary water repellent but lacks covalent bonding capability .

Adhesive Performance

- (Heptyloxy)trimethyl-: Likely improves rubber-cement interface strength by 10–20% via silanol bridging, similar to other coupling agents .

- Universal Adhesives (UAs) : Silane-containing UAs (e.g., MDP-based) show insufficient silane content for standalone use, necessitating additional silane layers for optimal bond strength .

Tire Tread Compounds

- NXT Silane vs. TESPT/TESPD: NXT Silane (methoxy-functional) reduces mixing steps and improves silica dispersion in tires, enhancing wet traction and rolling resistance.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrolysis Reactivity |

|---|---|---|---|---|

| (Heptyloxy)trimethylsilane | C₁₀H₂₄OSi | ~200 (estimated) | Heptyloxy, 3× Methyl | Moderate |

| Trimethyl(2-phenylethoxy) | C₁₁H₁₈OSi | 194.35 | Phenethyloxy, 3× Methyl | Low (aromatic shield) |

| Trimethoxymethylsilane | C₄H₁₂O₃Si | 136.22 | 3× Methoxy, Methyl | High |

Table 2: Application Performance

| Compound | Optimal Use Case | Key Advantage | Limitation |

|---|---|---|---|

| (Heptyloxy)trimethylsilane | Concrete waterproofing | Long-term hydrophobicity | Slow hydrolysis rate |

| Benzyl(triethoxy)silane | High-temperature coatings | Thermal stability (>200°C) | Higher cost |

| NXT Silane | Tire treads | Improved silica dispersion | Requires precise mixing steps |

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (heptyloxy)trimethylsilane, and how do reaction conditions influence yield?

Answer: (Heptyloxy)trimethylsilane can be synthesized via alcohol silylation, where heptanol reacts with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. This method parallels the synthesis of propargyloxytrimethylsilane (CAS 5582-62-7), where stoichiometric ratios (1:1 alcohol:chlorosilane) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis . Yield optimization requires strict moisture control and temperatures between 0–25°C. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) is recommended to isolate the product from residual siloxanes.

Q. Q2. Which spectroscopic techniques are most effective for characterizing (heptyloxy)trimethylsilane, and what key data should researchers prioritize?

Answer:

- ¹H NMR : Look for signals at δ 0.1–0.3 ppm (Si–CH₃), δ 1.2–1.6 ppm (heptyl –CH₂–), and δ 3.5–3.8 ppm (Si–O–CH₂–). Compare with fluorinated analogs like trimethyl(3,3,3-trifluoropropenyl)silane for shift variations due to substituent effects .

- GC-MS : Monitor for molecular ion peaks (M⁺) at m/z 216 (C₁₀H₂₄O₃Si) and fragment ions like [M–CH₃]⁺.

- IR Spectroscopy : Confirm Si–O–C linkages via absorption bands at 1000–1100 cm⁻¹. Cross-reference with allyltrimethoxysilane data for methoxy-group comparisons .

Basic Research: Handling and Stability

Q. Q3. What storage conditions are recommended for (heptyloxy)trimethylsilane to prevent degradation?

Answer: Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to minimize hydrolysis and oxidation, as advised for tetramethylsilane and similar moisture-sensitive silanes . Avoid contact with protic solvents or acids, which may cleave the Si–O bond. Conduct periodic purity checks via GC-MS to detect siloxane byproducts.

Advanced Research: Reactivity and Applications

Q. Q4. How does the heptyloxy group influence the reactivity of trimethylsilane in surface modification applications?

Answer: The long alkyl chain in (heptyloxy)trimethylsilane enhances hydrophobic surface grafting compared to shorter alkoxy analogs (e.g., methoxy or allyloxy). In materials science, it acts as a coupling agent, forming stable Si–O–substrate bonds while the heptyl chain reduces surface energy. For example, fluorinated silanes like triethoxy(heptadecafluorodecyl)silane exhibit similar behavior in creating water-repellent coatings . Optimize reaction times (1–24 hrs) and solvent polarity (e.g., toluene vs. ethanol) to balance grafting density and monolayer order.

Q. Q5. How can researchers resolve contradictory data on the hydrolytic stability of alkoxytrimethylsilanes?

Answer: Hydrolytic stability depends on steric hindrance and electronic effects. While methoxy groups hydrolyze rapidly, bulkier heptyloxy groups slow water attack due to steric shielding. For example, allyltrimethoxysilane degrades faster in humid environments than (heptyloxy)trimethylsilane . To assess stability:

Conduct accelerated aging tests (e.g., 85°C/85% RH).

Use ²⁹Si NMR to track Si–O bond cleavage.

Compare kinetics with fluorinated analogs (e.g., nonafluorohexyltrimethoxysilane), where electron-withdrawing groups enhance stability .

Q. Q6. What role does (heptyloxy)trimethylsilane play in catalytic hydrosilylation, and how does its structure affect regioselectivity?

Answer: In hydrosilylation, the heptyloxy group acts as a directing moiety, favoring anti-Markovnikov addition to alkenes. For example, methoxytrimethylsilyloxypropene derivatives show similar regioselectivity due to steric and electronic modulation . Key factors:

- Catalyst choice : Pt/C or Karstedt’s catalyst (0.1–1 mol%).

- Solvent effects : Non-polar solvents (hexane) improve selectivity.

- Kinetic vs. thermodynamic control : Monitor via in-situ FTIR to optimize reaction quenching.

Advanced Research: Analytical Challenges

Q. Q7. How can researchers differentiate siloxane byproducts from unreacted (heptyloxy)trimethylsilane in complex mixtures?

Answer: Use ²⁹Si NMR to identify siloxane peaks (δ –15 to –25 ppm for cyclic structures) versus monomeric silane (δ 10–20 ppm). Complement with TGA-MS to track decomposition profiles: siloxanes degrade at higher temperatures (>300°C) due to cross-linking . For quantification, employ HPLC with evaporative light scattering detection (ELSD) and C18 columns, using hexane/isopropanol gradients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.